2,5-Di-tert-butylthiophene

Description

The exact mass of the compound Thiophene, 2,5-bis(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

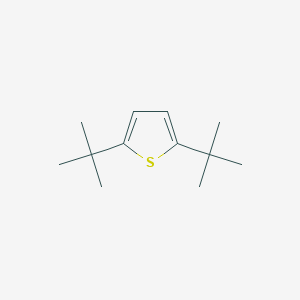

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYGRXKYALZEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168619 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-77-6 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Thiophene Chemistry and Organic Materials Science

Thiophene (B33073) and its derivatives are fundamental components in the field of materials science due to their chemical stability and versatile electronic properties. derpharmachemica.comnih.gov They serve as crucial building blocks for organic semiconductors, which are utilized in devices like organic field-effect transistors (OFETs) and polymer solar cells. benthamdirect.comchinesechemsoc.org The polymer derived from linking thiophene units, known as polythiophene, becomes electrically conductive after partial oxidation. wikipedia.org

The strategic placement of two bulky tert-butyl groups on the 2,5-Di-tert-butylthiophene molecule has profound implications for its chemical behavior and utility:

Steric Hindrance and Stability : The large tert-butyl groups provide significant steric shielding. researchgate.net This steric hindrance can influence reaction pathways and enhance the stability of the molecule and its derivatives. researchgate.net For instance, while bulky substituents can stabilize reactive intermediates like thiophene oxides, they can also modulate reactivity in cycloaddition reactions. acs.org The groups also effectively block the most reactive positions (2 and 5) of the thiophene ring, preventing polymerization at these sites. tdl.orgwikipedia.org

Solubility and Processing : A significant challenge in working with many conjugated polymers and oligomers is their poor solubility. The incorporation of tert-butyl groups often enhances solubility in common organic solvents, which is a critical advantage for the fabrication of thin films and other material processing steps required for electronic devices. mdpi.com

Synthetic Utility : Beyond its direct application, this compound and its oxidized derivatives, such as this compound S-oxide and this compound S,S-dioxide, are valuable reagents in organic synthesis. These S-oxides can act as dienes in Diels-Alder reactions, a powerful tool for constructing complex, substituted benzene-type structures that are otherwise difficult to prepare. acs.orgua.es The steric bulk of the tert-butyl groups can influence the stereoselectivity of these cycloaddition reactions. clockss.org

Historical Development and Key Milestones in Its Research Trajectory

Direct Alkylation Strategies for Thiophene Ring Functionalization

Direct alkylation methods offer a straightforward approach to introduce tert-butyl groups onto the thiophene scaffold. These strategies typically rely on electrophilic substitution or metal-catalyzed C-H activation.

Friedel-Crafts Alkylation Approaches and Regioselectivity

Friedel-Crafts alkylation is a classic method for the C-alkylation of aromatic rings. In the case of thiophene, this reaction can be employed to introduce tert-butyl groups using reagents like tert-butyl halides or tert-butanol (B103910) in the presence of a Lewis acid catalyst. However, the high reactivity of the thiophene ring can lead to challenges. The use of strong Lewis acids like aluminum chloride can sometimes cause undesirable side reactions and polymerization due to the instability of the thiophene ring. google.com

The regioselectivity of Friedel-Crafts alkylation on an unsubstituted thiophene ring is a critical consideration. The reaction preferentially occurs at the more nucleophilic α-positions (2- and 5-positions). However, achieving selective di-substitution at the 2- and 5-positions to yield this compound requires careful control of reaction conditions. The steric bulk of the initially introduced tert-butyl group can influence the position of the second alkylation, although the electronic activation at the remaining α-position still makes it a favorable site for substitution. pearson.com To minimize side products and control regioselectivity, milder catalysts and optimized reaction conditions, such as lower temperatures, are often necessary. For instance, using a dual Brønsted/Lewis acid system, such as iron(III) chloride and hydrochloric acid, has been shown to effectively catalyze the tert-butylation of thiophene derivatives. nih.govrsc.org

| Catalyst System | Alkylating Agent | Temperature | Observations |

| AlCl₃ | tert-butyl halide | Low (≤0°C) | Favors 2,5-disubstitution but can lead to side reactions. |

| FeCl₃/HCl | Di-tert-butylperoxide | 50°C | Effective for di-tert-butylation of 3-substituted thiophenes at the 2- and 5-positions. nih.govrsc.org |

| Boron trifluoride-etherate | Diisoamylene | 50-60°C | Used for the alkylation of thiophene. google.com |

This table summarizes various catalyst systems used for the Friedel-Crafts alkylation of thiophene and its derivatives.

Metal-Catalyzed Alkylation Reactions

Modern synthetic methods have introduced metal-catalyzed C-H activation as a powerful tool for the direct alkylation of heterocycles, including thiophene. nih.gov These reactions offer an alternative to traditional Friedel-Crafts conditions and can provide high regioselectivity. Transition metals like palladium, nickel, and copper have been explored for various C-H functionalization reactions. researchgate.net For instance, palladium-catalyzed oxidative coupling reactions can be used to form C-C bonds between thiophene and an alkyl source. rsc.org While less common for the direct synthesis of this compound, these methods hold promise for the selective introduction of alkyl groups onto the thiophene ring under milder conditions than some Friedel-Crafts protocols.

Precursor Synthesis and Subsequent Derivatization Routes

An alternative to direct alkylation involves the synthesis of a pre-functionalized thiophene core, which is then derivatized to introduce the tert-butyl groups. This multi-step approach often provides better control over the final structure.

Bromination and Lithiation of Substituted Thiophenes

A common strategy involves the initial bromination of the thiophene ring to create reactive sites for subsequent functionalization. The bromination of thiophene can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. prepchem.com The reaction with two equivalents of the brominating agent typically yields 2,5-dibromothiophene (B18171) with high selectivity. prepchem.comthieme-connect.com

This 2,5-dibromothiophene serves as a key precursor. biosynth.com Treatment of 2,5-dibromothiophene with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures results in a halogen-lithium exchange to form 2,5-dilithiothiophene. researchgate.net This highly reactive intermediate can then be quenched with a tert-butyl electrophile, such as tert-butyl bromide, to afford this compound. The use of tert-butyllithium can be particularly effective for this transformation. researchgate.net However, the reaction can be complicated by the "halogen dance" phenomenon, where the initial lithiated species can rearrange to other isomers, although this is more prevalent with 2,3-dibromothiophene. thieme-connect.comkobe-u.ac.jp

Cross-Coupling Methodologies for Thiophene Core Construction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful methods for forming carbon-carbon bonds and can be applied to the synthesis of substituted thiophenes. mdpi.comnih.gov

In a Suzuki coupling approach, a dihalo-thiophene, such as 2,5-dibromothiophene, can be coupled with a tert-butylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.gov This method offers mild reaction conditions and tolerance to a wide range of functional groups.

The Stille reaction provides another route, coupling an organotin reagent with an organic halide. wikipedia.org For the synthesis of this compound, this could involve the reaction of 2,5-dibromothiophene with a tert-butyltin reagent, or conversely, the coupling of 2,5-bis(tributylstannyl)thiophene (B173521) with a tert-butyl halide, catalyzed by a palladium complex. mdpi.comrsc.orgnih.gov

| Cross-Coupling Reaction | Thiophene Precursor | Coupling Partner | Catalyst |

| Suzuki | 2,5-Dibromothiophene | tert-Butylboronic acid | Pd(PPh₃)₄ nih.gov |

| Stille | 2,5-Dibromothiophene | tert-Butyltin reagent | Pd(PPh₃)₄ or other Pd catalysts mdpi.comrsc.org |

| Stille | 2,5-Bis(tributylstannyl)thiophene | tert-Butyl halide | PdCl₂(PPh₃)₂ nih.gov |

This table illustrates the application of Suzuki and Stille cross-coupling reactions for the synthesis of this compound.

Influence of Steric Hindrance from tert-Butyl Groups on Synthetic Pathways and Yields

The presence of the bulky tert-butyl groups exerts a significant steric influence on the synthetic pathways and the yields of the desired products. lookchem.comvulcanchem.com This steric hindrance can be both advantageous and detrimental.

In direct alkylation methods like the Friedel-Crafts reaction, the steric bulk of the first tert-butyl group introduced at an α-position can help direct the second alkylation to the other α-position, thus favoring the formation of the 2,5-disubstituted product over other isomers. pearson.com However, excessive steric hindrance can also slow down the reaction rate or even prevent the reaction from going to completion, leading to lower yields. kyoto-u.ac.jpethz.ch

In the case of precursor-based routes, steric hindrance can affect the efficiency of the lithiation and subsequent quenching steps. The approach of the bulky electrophile to the lithiated thiophene can be sterically hindered, potentially reducing the yield. Similarly, in cross-coupling reactions, the steric bulk of the tert-butyl groups on either the organometallic reagent or the halide can impact the rate of transmetalation and reductive elimination steps in the catalytic cycle, potentially requiring more forcing reaction conditions or leading to lower yields. clockss.org The planarity of the thiophene ring can also be distorted by the bulky substituents, which can in turn affect its reactivity. clockss.org

Advanced Reactivity Studies and Reaction Mechanisms of 2,5 Di Tert Butylthiophene and Its Derivatives

Oxidation Reactions and Thiophene (B33073) S-Oxides Chemistry

The oxidation of the sulfur atom in 2,5-di-tert-butylthiophene provides access to thiophene S-oxides and S,S-dioxides, which are versatile intermediates in organic synthesis. The bulky substituents play a crucial role in the stability and subsequent reactivity of these oxidized species. Chemical oxidation, for instance using meta-chloroperbenzoic acid (m-CPBA) with a catalyst like BF₃·Et₂O, can selectively produce the S-oxides, although the steric hindrance necessitates specific conditions. scispace.com

The reaction of thiophenes with singlet oxygen (¹O₂) is a key process in photodynamic therapy and materials degradation. mdpi.comnih.gov For this compound, the oxidation by singlet oxygen is theorized to proceed primarily through a concerted [2+4] cycloaddition (Diels-Alder type) pathway. mdpi.com This mechanism involves the singlet oxygen acting as a dienophile and the thiophene ring as the diene, leading to the formation of a transient endoperoxide intermediate. mdpi.comrsc.org

Theoretical studies have modeled this reaction for various substituted thiophenes, including this compound, to understand their relative reactivity. mdpi.com The stability and reaction kinetics are influenced by factors such as the compound's global chemical softness and Mulliken electronegativity. mdpi.com The endoperoxide formed from the cycloaddition is typically unstable and can undergo further transformations. scripps.edu

Both this compound S-oxide and its corresponding S,S-dioxide serve as dienes in cycloaddition reactions, but their reactivity profiles differ significantly. tandfonline.comua.es The S-oxide is generally more reactive than the S,S-dioxide in Diels-Alder reactions. scispace.comua.es The bulky tert-butyl groups, while providing steric hindrance, also stabilize the S-oxide.

The S-oxide of this compound undergoes [4+2] cycloaddition with dienophiles bearing electron-withdrawing groups. scispace.com For example, it reacts with p-naphthoquinone at 60°C to yield the cycloadduct in good yield. scispace.com In contrast, the S,S-dioxide is less reactive due to the increased electron deficiency at the sulfur atom, which reduces its diene character. tandfonline.com

| Thiophene Derivative | Dienophile | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound S-oxide | p-Naphthoquinone | 60°C | 72% | scispace.com |

| This compound S-oxide | Alkenes with electron-withdrawing groups | 60°C | 60-65% | scispace.com |

| This compound S,S-dioxide | Various Dienophiles | Less reactive compared to S-oxide | Lower | tandfonline.com |

Singlet Oxygen Oxidation Pathways and Endoperoxide Intermediates

Cycloaddition Reactions (Diels-Alder) and Subsequent Transformations

This compound derivatives, particularly the S-oxide and S,S-dioxide, are valuable dienes in Diels-Alder reactions for constructing complex polycyclic and aromatic systems. tandfonline.comresearchtrends.net The primary cycloadducts, 7-thiabicyclo[2.2.1]hept-5-ene derivatives, are often versatile intermediates that can undergo subsequent transformations. researchtrends.netacs.org

A key transformation of these cycloadducts is the extrusion of the sulfur-containing bridge (SO or SO₂) to generate highly substituted aromatic compounds. scispace.comua.es This extrusion can be induced thermally or photochemically. scispace.com For example, the cycloadducts formed from this compound S-oxide and various dienophiles can undergo thermal or photochemical SO extrusion to yield substituted benzenes. scispace.comua.es Similarly, the S,S-dioxide cycloadducts can eliminate sulfur dioxide (SO₂) to produce benzene (B151609) derivatives, a reaction that has been used to synthesize sterically crowded molecules like o-di-tert-butylbenzene. acs.orgacs.orgrsc.org

| Diene | Dienophile | Primary Product | Subsequent Product (after extrusion) | Reference |

|---|---|---|---|---|

| This compound S-oxide | p-Naphthoquinone | 7-Thiabicyclo[2.2.1]hept-5-ene S-oxide adduct | Substituted Anthraquinone | scispace.com |

| This compound S,S-dioxide | Phenyl vinyl sulfone | 7-Thiabicyclo[2.2.1]hept-5-ene S,S-dioxide adduct | o-Di-tert-butylbenzene | acs.org |

| This compound S,S-dioxide | Alkynic dienophiles | 7-Thiabicyclo[2.2.1]hept-2,5-diene S,S-dioxide adduct | Substituted Benzenes | acs.org |

C-H Activation and Site-Selective Functionalization

Direct C-H activation is a powerful tool for the functionalization of aromatic rings, streamlining synthetic pathways by avoiding pre-functionalization steps. mt.comsigmaaldrich.com In thiophene derivatives, achieving site-selectivity can be challenging. rsc.org However, studies have shown that catalytic systems can achieve selective functionalization. For instance, an iron(III)/HCl dual catalytic system has been used for the di-tert-butylation of 3-hexylthiophene, which selectively occurs at the 2- and 5-positions. nih.govrsc.org

The functionalization of the C-H bonds in this compound itself is sterically demanding. The bulky tert-butyl groups protect the adjacent C-H bonds at the 3- and 4-positions, but also influence the electronic nature of the ring. Electrochemical studies have shown that the tert-butyl groups in this compound significantly stabilize the cation-radical formed upon oxidation, indicating a modification of the ring's electronic properties and reactivity towards C-H functionalization. researchgate.net Site-selective functionalization often relies on directing groups or catalysts that can overcome steric hindrance and differentiate between electronically similar C-H bonds. nih.govnih.govrsc.org

Electrophilic Aromatic Substitution (Acylation)

Electrophilic aromatic substitution is a fundamental reaction of thiophenes. Acylation, a specific type of this reaction (Friedel-Crafts acylation), involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org

For this compound, the substitution pattern dictates that acylation must occur at the 3- or 4-positions. Research has been conducted on the structure of the products from the acetylation and formylation of this compound, confirming that electrophilic attack takes place on the available ring carbons. acs.org The bulky tert-butyl groups flanking the reaction site present significant steric challenges, which can influence reaction rates and conditions compared to less hindered thiophenes. miracosta.edumnstate.edu

Metal-Mediated and Catalyzed Transformations

Transition metal catalysis is crucial for many transformations involving thiophenes, including cross-coupling and polymerization reactions. nih.govresearchgate.net Palladium- and nickel-based catalysts are widely used for C-H activation and the formation of C-C bonds in the synthesis of thiophene-containing materials. researchgate.netrsc.orgrsc.org

For derivatives of this compound, metal-catalyzed reactions provide routes to more complex structures. For example, palladium-catalyzed direct arylation reactions can functionalize the C-H bonds of the thiophene ring, although the steric bulk of the tert-butyl groups can be a limiting factor. researchgate.net Iron catalysis has also been employed in the alkylation of thiophene rings. nih.govrsc.org These metal-mediated processes are essential for creating functional materials where the this compound unit can impart specific electronic and solubility properties.

Polymerization Studies and Development of Polymeric Materials from 2,5 Di Tert Butylthiophene Derivatives

Homopolymerization Mechanisms and Molecular Weight Control

The homopolymerization of thiophene (B33073) derivatives, including those with bulky substituents like 2,5-di-tert-butylthiophene, is often accomplished through chain-growth mechanisms to achieve polymers with controlled molecular weights and narrow molecular weight distributions. acs.org Catalyst-transfer polymerization (CTP) is a prominent chain-growth method for synthesizing well-defined polythiophenes. acs.orgethz.ch This technique allows for the synthesis of polymers where the molecular weight can be tuned by adjusting the monomer-to-initiator ratio. rsc.org

Different catalytic systems, predominantly based on nickel and palladium, have been explored for the polymerization of thiophene monomers. nih.gov For instance, Grignard Metathesis (GRIM) polymerization, a type of chain-growth polymerization, has been effectively used for the synthesis of regioregular poly(3-alkylthiophene)s. nih.govcmu.edu The choice of catalyst and reaction conditions can significantly influence the polymerization kinetics and the resulting polymer's molecular weight. acs.org For example, the use of more reactive catalysts like Ni(dppe)Cl₂ has been shown to be effective in polymerizing monomers with bulky side chains that would otherwise lead to oligomeric materials. acs.org

While step-growth polymerization methods, such as direct arylation polycondensation, can also be employed, they often lack the precise control over molecular weight that is characteristic of chain-growth processes. scispace.comrsc.org The molecular weight of polymers produced via step-growth methods is generally difficult to control because the coupling reactions occur between monomers and growing oligomer chains without selectivity. scispace.com

The table below summarizes representative data on the molecular weight control of polythiophene derivatives using different polymerization methods.

| Polymerization Method | Catalyst/Initiator System | Monomer | Resulting Mn (kDa) | Polydispersity Index (Đ) | Source |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | 2,5-dibromo-3-hexylthiophene | 107 | - | nih.gov |

| Catalyst-Transfer Polymerization | [CpNiCl(SIPr)] | 2,5-dibromo-3-hexylthiophene | 13.3 | 1.25 | nih.gov |

| Suzuki-Miyaura CTCP | AmPhos Pd initiator | fluorene-thiophene monomer | Proportional to monomer/initiator ratio | Narrow | rsc.org |

| ipso-Arylative Polymerization | Pd(OAc)₂/PCy₃/Cs₂CO₃ | (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol | 8-20 | 1.4-2.2 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Copolymerization Strategies for Tunable Materials

Copolymerization offers a versatile strategy to create materials with properties that can be finely tuned by adjusting the composition and sequence of different monomer units. rsc.orgacs.org In the context of this compound, copolymerization allows for the incorporation of its unique steric and electronic characteristics into a larger polymer architecture, thereby modifying the properties of the resulting material.

One common approach is the synthesis of donor-acceptor (D-A) copolymers, where electron-rich units (donors) are alternated with electron-deficient units (acceptors). rsc.orgresearchgate.net This design strategy is particularly effective for tuning the electronic and optical properties of conjugated polymers. rsc.org The steric bulk of the this compound unit can influence the planarity of the polymer backbone, which in turn affects the electronic conjugation and the material's optoelectronic properties.

Block copolymers containing segments derived from this compound can also be synthesized. These materials can exhibit unique self-assembly behaviors and morphologies, driven by the incompatibility of the different blocks. ethz.ch For example, the synthesis of all-conjugated di- and triblock copolymers has been achieved through successive catalyst-transfer condensation polymerization. rsc.org

Furthermore, random and gradient copolymers can be synthesized to achieve a statistical distribution of monomer units, leading to materials with averaged or gradually changing properties. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and microstructure. acs.org The development of controlled polymerization techniques has enabled the synthesis of copolymers with well-defined compositions and architectures. rsc.orgresearchgate.net

Steric and Electronic Influence of this compound Units on Polymer Architecture

Steric Influence: The most prominent feature of the this compound unit is the presence of two bulky tert-butyl groups. These groups introduce considerable steric hindrance, which can force the polymer backbone to adopt a more twisted or non-planar conformation. researchgate.net This deviation from planarity can disrupt the π-conjugation along the polymer chain, leading to changes in the electronic and optical properties, such as a blue shift in the absorption spectrum. researchgate.net The steric repulsion between adjacent bulky groups can also influence the polymer's packing in the solid state, affecting its crystallinity and charge transport characteristics. rsc.org In some cases, steric effects can be strategically used to control intermolecular interactions and prevent excessive aggregation. researchgate.net

The table below highlights the influence of steric and electronic factors on polymer properties.

| Factor | Influence on Polymer Architecture | Impact on Properties |

| Steric Hindrance | - Twists the polymer backbone, reducing planarity. - Affects intermolecular packing and solid-state morphology. | - Disrupts π-conjugation, leading to a larger bandgap. - Can improve solubility. - Influences charge carrier mobility. rsc.org |

| Electronic Effects | - The electron-donating nature of tert-butyl groups raises the HOMO level. | - Modifies the electronic band structure. - Affects the polymer's redox potentials and optoelectronic characteristics. researchgate.net |

This table is interactive. Explore the different factors and their impacts.

Regioregularity and Its Impact on Macromolecular Properties

Regioregularity refers to the specific orientation of monomer units within a polymer chain. In the case of substituted polythiophenes, the coupling of monomers can occur in a head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) fashion. nih.govrsc.org A high degree of regioregularity, particularly a high percentage of HT couplings, generally leads to a more planar polymer backbone. researchgate.net This planarity facilitates stronger π-π stacking between polymer chains, which in turn enhances the material's crystallinity, optical absorption, and charge carrier mobility. researchgate.netresearchgate.net

The synthesis of regioregular polythiophenes was a significant breakthrough, enabling the production of materials with improved electronic and optoelectronic performance. nih.gov Methods like the McCullough method and GRIM polymerization have been instrumental in achieving high regioregularity. nih.gov The level of regioregularity has a profound effect on the self-assembly and nanostructure of the polymer films. researchgate.net

Interestingly, some studies have shown that a small degree of regio-irregularity can sometimes be beneficial, leading to increased crystallinity and π-stacking under certain kinetic conditions, likely due to increased motional freedom in the less perfect polymer chains. rsc.org However, for most electronic applications, high regioregularity is desirable. The control over regioregularity is a key parameter in the design of high-performance polythiophene-based materials. rsc.orgresearchgate.net

The following table illustrates the effect of regioregularity on the properties of poly(3-alkylthiophene)s (P3ATs), which serves as a model for understanding the behavior of other substituted polythiophenes.

| Regioregularity | Impact on Polymer Structure | Effect on Macromolecular Properties | Source |

| High (>95% HT) | - More planar backbone conformation. - Enhanced intermolecular π-π stacking. - Increased crystallinity. | - Red-shifted optical absorption (smaller bandgap). - Higher charge carrier mobility. - Improved performance in electronic devices. | researchgate.net |

| Low (<80% HT) | - Twisted backbone due to HH couplings. - Disrupted π-π stacking. - Amorphous or poorly crystalline morphology. | - Blue-shifted optical absorption (larger bandgap). - Lower charge carrier mobility. | nih.gov |

This table is interactive. Compare the effects of high and low regioregularity.

Post-Polymerization Functionalization Approaches

Post-polymerization functionalization is a powerful strategy for introducing new functionalities onto a pre-existing polymer chain. nih.govrsc.org This approach is particularly useful when the desired functional groups are not compatible with the polymerization conditions or when a variety of functionalities are to be introduced onto the same polymer backbone. rsc.org

For polythiophenes, post-polymerization modification can be achieved through various chemical reactions. One common method involves the introduction of reactive handles, such as vinyl groups or protected functional groups, into the monomer before polymerization. rsc.org After polymerization, these handles can be deprotected or reacted with other molecules. For example, thiol-ene "click" chemistry has been successfully employed for the post-polymerization modification of polythiophene derivatives, allowing for the attachment of various moieties like alkyl chains, polyethylene (B3416737) glycol (PEG), or ferrocene. rsc.org This method offers a facile way to tune the surface chemistry, solubility, and electronic properties of the polymer films. rsc.org

Another approach is the in-situ end-group functionalization during chain-growth polymerization methods like GRIM. cmu.edu By adding a functionalized Grignard reagent after the polymerization is nearly complete, the polymer chain ends can be capped with specific functional groups. cmu.edu This allows for the synthesis of well-defined block copolymers and other complex architectures.

The ability to perform post-polymerization functionalization expands the scope of materials that can be derived from this compound, enabling the creation of smart materials with responsive properties or materials tailored for specific applications in electronics, sensing, and beyond. rsc.orgrsc.org

Applications in Advanced Materials Science Leveraging 2,5 Di Tert Butylthiophene

Organic Electronics

The development of new organic semiconductors is a driving force behind the expansion of organic electronics. researchgate.net Materials for these applications, which include transistors, diodes, and solar cells, require specific and tunable electronic, optical, and thermal properties. researchgate.net Thiophene-based compounds have become particularly important in this field due to their excellent electronic and optical properties, chemical stability, and versatility. researchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily reliant on the charge carrier mobility of the semiconductor material. The introduction of tert-butyl groups onto a conjugated backbone, as seen in derivatives of 2,5-Di-tert-butylthiophene, is a known strategy to enhance material properties for OFET applications. mdpi.com

The bulky tert-butyl groups improve the solubility of otherwise intractable conjugated polymers, which is critical for solution-based processing and fabrication of thin films. mdpi.com For instance, α,ω-di-tert-butyl-quaterthiophene, a molecule containing the di-tert-butylthiophene moiety, demonstrates significantly improved solubility compared to its parent compound, quaterthiophene. mdpi.com This enhanced solubility allows for the deposition of uniform, high-quality semiconductor films.

In the solid state, these bulky substituents influence the molecular packing of the organic semiconductor. This can lead to a more ordered structure, which is essential for efficient charge transport between molecules. mdpi.com While amorphous films of some polymers like polytriarylamines (PTAA) limit their mobility, incorporating structures that promote order is key to higher performance. acs.org For example, OFETs based on α,ω-di-tert-butyl-quaterthiophene have been fabricated, and while they show modest performance, the functionalization strategy itself is significant. mdpi.com In a study, this compound exhibited p-type semiconductor behavior with a mobility that increased with the deposition temperature of the thin film, reaching 2.8 × 10⁻³ cm² V⁻¹ s⁻¹ at 60 °C. mdpi.com This improvement was attributed to a larger grain size and fewer grain boundaries in the film at higher temperatures. mdpi.com

Furthermore, tert-butyl groups can act as a passivation layer, protecting the semiconductor from environmental factors and contributing to the long-term stability of the device. mdpi.com This has been observed to lead to stable transistor operation over several months. mdpi.com

Table 1: Performance of an OFET based on α,ω-di-tert-butyl-quaterthiophene

| Deposition Temperature (°C) | Field-Effect Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio |

|---|---|---|

| Room Temperature | 1.1 x 10⁻³ | 1 x 10⁵ |

| 40 | 1.8 x 10⁻³ | 4 x 10⁵ |

| 60 | 2.8 x 10⁻³ | 1 x 10⁶ |

Data sourced from a study on tert-butyl substituted organic semiconductors. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the molecular design of emitter and charge-transport materials is critical for achieving high efficiency and operational stability. sigmaaldrich.com The incorporation of this compound moieties into the molecular structure of OLED materials offers several advantages. The bulky tert-butyl groups can effectively enhance the material's solubility, which is crucial for solution-processed OLEDs. rsc.org

A key benefit of these bulky groups is their ability to suppress aggregation-caused quenching. rsc.org In the solid state, many organic emitters tend to aggregate, leading to non-radiative decay pathways that lower the device's efficiency. The steric hindrance provided by the tert-butyl groups prevents the close packing (π–π stacking) of molecules, thereby preserving their individual emissive properties in the thin film state. rsc.org This principle has been successfully applied in the design of highly efficient blue thermally activated delayed fluorescence (TADF) emitters, where tert-butyl substitution led to record-high external quantum efficiencies (EQEs) of up to 25.8% in non-doped, solution-processed devices. rsc.org

While direct applications of this compound itself in OLEDs are not extensively documented, the design principle of using tert-butyl groups is widespread. For example, dopants for deep-blue OLEDs have been developed using a backbone substituted with tert-butyl groups, leading to high-efficiency devices. researchgate.netnih.gov Similarly, the electron transport material 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) incorporates a tert-butylphenyl group to improve film quality and device performance. acs.org

The use of thiophene-based materials in OLEDs is also well-established. researchgate.net For example, copolymers containing benzothiadiazole and fluorene (B118485) have been used as green-emitting materials in high-efficiency OLEDs, demonstrating the versatility of thiophene-containing structures in tuning the emissive properties. acs.org

Organic Photovoltaics (OPVs) and Solar Cells

Organic photovoltaics (OPVs) rely on a blend of donor and acceptor materials to absorb light and generate charge. researchgate.net Thiophene-based polymers, such as the well-studied poly(3-hexylthiophene-2,5-diyl) (P3HT), are frequently used as the electron donor material due to their favorable electronic properties and processability. mdpi.comdb-thueringen.de The design of new donor polymers is a key area of research aimed at improving power conversion efficiencies (PCE). researchgate.net

The this compound unit can be incorporated into polymer backbones to modify their properties for OPV applications. The bulky tert-butyl groups enhance solubility, which is a critical factor as the morphology of the donor-acceptor blend strongly depends on the solubility of the components. researchgate.net Proper morphology is essential for efficient exciton (B1674681) dissociation and charge transport.

The electron-rich nature of the thiophene (B33073) ring makes it a suitable component in donor materials. researchgate.net The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by copolymerizing different monomer units. nih.gov For example, a novel copolymer, 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT), was synthesized and studied as a donor material. mdpi.com Compared to P3HT, this copolymer exhibited a wider optical and electrochemical band-gap. mdpi.com

Table 2: Comparison of P3HT and TTT-co-P3HT Properties for OPV Applications

| Material | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | PCE with PC₇₁BM (%) |

|---|---|---|---|---|

| P3HT | 2.21 | -5.16 | -3.19 | 1.15 |

| TTT-co-P3HT | 2.32 | -5.54 | -3.35 | 0.14 |

Data sourced from a comparative study on donor materials for organic solar cells. mdpi.com

Electrochromic Devices and Tunable Optical Properties

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality is the basis for applications like smart windows, displays, and mirrors. Conjugated polymers, particularly those based on thiophene, are excellent candidates for electrochromic materials due to their stability and rich redox chemistry. researchgate.net

Incorporating this compound units into polymer structures can significantly influence their electrochromic behavior. The steric hindrance from the bulky tert-butyl groups can prevent strong intermolecular interactions, which in turn affects the electronic structure and the resulting color of the polymer in its neutral and oxidized states.

Research on copolymers has shown that blending different monomer units is an effective strategy for tuning electrochromic properties. nih.gov For instance, copolymers of 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized, demonstrating distinct electrochromic properties with four different color states (chestnut, khaki, camouflage green, and blue). researchgate.net Similarly, copolymers incorporating quinoxaline (B1680401) derivatives have been shown to exhibit excellent electrochromic performance, with high optical contrast and fast response times. beilstein-journals.org While not directly using this compound, these studies underscore the principle of using bulky side groups, such as tert-butylphenyl, to achieve desirable electrochromic characteristics. nih.govbeilstein-journals.org

In one study, benzothiadiazole derivatives with thiophene units were electropolymerized to create stable, electroactive polymer films. rsc.org These films exhibited reversible color changes upon electrochemical oxidation. A polymer with bithiophene units, p(2Th-FBTD), showed an electrochromic response from orange in its neutral state to green and then gray in its oxidized states. rsc.org This polymer also demonstrated improved coloration efficiency and stability compared to a similar polymer with single thiophene units, highlighting how subtle changes in the monomer structure can enhance electrochromic performance. rsc.org

Role as Building Blocks in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces, such as π-π stacking and hydrogen bonding. The specific shape, size, and electronic properties of molecular building blocks dictate the structure and function of the resulting assembly.

The this compound molecule, with its defined geometry and electron-rich aromatic core, is a potential building block for supramolecular structures. The bulky tert-butyl groups play a critical role in directing the assembly process. They can prevent the formation of undesirable, ill-defined aggregates by sterically hindering close packing, thus allowing for more controlled and predictable arrangements.

This principle is seen in related systems. For example, π-extended derivatives of tetrathiafulvalene (B1198394) (exTTF) have been used as receptors for fullerenes, driven by shape complementarity and π-π interactions. ucm.es The design of these host-guest systems relies on creating a specific concave surface to match the convex surface of the fullerene. Similarly, porphyrins functionalized with 3,5-di-tert-butylphenyl groups are used to create specific molecular architectures. nih.gov The bulky groups control the orientation and spacing between the porphyrin units.

While specific examples focusing solely on this compound in complex supramolecular assemblies are not prevalent in the reviewed literature, the use of the di-tert-butyl functionalization strategy is a common theme in supramolecular chemistry to control solubility and direct assembly. nih.govresearchgate.net This approach allows for the construction of ordered nanostructures from butterfly-shaped molecules and the formation of stable supramolecular polymers where π-π interactions are the main driving force. ucm.es

Novel Material Design Principles Incorporating this compound Moieties

The incorporation of the this compound moiety into small molecules and polymers is guided by several key material design principles aimed at optimizing performance in electronic and optical applications. alooba.commedium.comyoutube.com

Solubility and Processability Enhancement : A primary principle is the use of the bulky tert-butyl groups to disrupt intermolecular packing and enhance the solubility of conjugated materials. mdpi.comrsc.org Many high-performance conjugated backbones are poorly soluble, limiting their processability. Attaching these bulky, flexible side groups makes them compatible with solution-based fabrication techniques like spin-coating and printing, which are essential for creating large-area and flexible electronic devices. rsc.org

Control of Solid-State Morphology : The steric hindrance provided by the tert-butyl groups is a powerful tool for controlling the solid-state packing of molecules. rsc.org In OFETs, this can be used to tune the π-stacking distance and orientation to optimize charge transport pathways. mdpi.com In OLEDs, it serves to prevent aggregation-induced fluorescence quenching, thereby increasing the quantum efficiency of the emissive layer. rsc.org This principle allows for the fine-tuning of material properties by inhibiting undesirable intermolecular interactions.

Electronic Property Modulation : The electron-donating nature of the thiophene ring allows it to be used as a building block for tuning the frontier molecular orbital (HOMO/LUMO) energy levels of a material. nih.gov By copolymerizing it with various electron-accepting or electron-donating units, designers can create materials with specific band gaps tailored for applications in OPVs (to optimize light absorption and voltage) or OLEDs (to control emission color). sigmaaldrich.commdpi.com

Enhanced Stability : The tert-butyl groups can provide steric protection to the sensitive conjugated backbone, shielding it from chemical attack by species like oxygen and water. mdpi.com This can significantly improve the environmental and operational stability of organic electronic devices, a critical factor for their commercial viability. mdpi.comdb-thueringen.de

These principles collectively demonstrate that the this compound unit is more than just a simple monomer; it is a functional building block that provides material scientists with a versatile tool to create a new generation of high-performance organic materials. nih.gov

Theoretical and Computational Chemistry Investigations of 2,5 Di Tert Butylthiophene

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 2,5-Di-tert-butylthiophene. wikipedia.orgscispace.com This method allows for the calculation of ground-state properties by focusing on the electron density, offering a balance of computational efficiency and accuracy. epfl.ch Approximations to the exchange-correlation functional, such as the B3LYP hybrid functional or dispersion-corrected functionals like ωB97X-D3, are commonly used to model these systems. physchemres.orgmdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. physchemres.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between these two orbitals (HOMO-LUMO gap) is a key parameter that influences the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net

Quantum chemical investigations on a series of short-chain compounds based on thiophene (B33073) have provided data on these energy levels. For a compound designated as TB, which is analogous to this compound, DFT calculations at the B3LYP/6-31G(d) level of theory were performed. physchemres.org The results from this theoretical study are summarized in the table below.

Table 1: Calculated Frontier Orbital Energies for a Thiophene Derivative

| Parameter | Energy (eV) |

|---|---|

| E (HOMO) | -5.41 |

| E (LUMO) | -1.38 |

| E (Gap) | 4.03 |

Data sourced from a theoretical study on thiophene-based compounds. physchemres.org

These values indicate a significant energy gap, suggesting high kinetic stability for the molecule. The specific energies of the HOMO and LUMO are essential for predicting how this compound might behave in applications such as organic electronics, where electron transfer between different materials is fundamental. physchemres.org

The molecular geometry of this compound is significantly influenced by the presence of the two bulky tert-butyl groups attached to the thiophene ring. These groups exert considerable steric hindrance, which involves repulsive forces between non-bonded atoms that are in close proximity. This repulsion forces the molecule to adopt a conformation that minimizes these unfavorable interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying the properties of electronically excited states. rsc.orgcecam.org It is the workhorse method for predicting optical properties like absorption and emission spectra, making it invaluable for understanding the photochemistry of molecules such as this compound. rsc.orgchemrxiv.org The accuracy of TD-DFT calculations depends on the choice of functional and basis set. researchgate.netsci-hub.st

TD-DFT can be used to simulate the UV-visible absorption and emission (fluorescence) spectra of molecules by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption. stackexchange.comfrontiersin.org For emission, the geometry of the molecule is first optimized in the lowest excited state, and then the energy of the transition back to the ground state is calculated, in accordance with Kasha's rule. stackexchange.comscm.com

While specific TD-DFT calculations detailing the absorption and emission maxima for this compound were not found in the search results, studies on similar thiophene-based dyes demonstrate the methodology. researchgate.netresearchgate.net Such calculations would reveal the electronic transitions responsible for its optical properties, typically involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Photo-induced charge transfer (PET) is a fundamental process in many photophysical and photochemical applications. nih.govresearchgate.net It involves the transfer of an electron from a donor part of a molecule to an acceptor part following the absorption of light. The dynamics of this process, including the rate of charge separation and recombination, can be investigated computationally. unige.chacs.org

For a molecule like this compound, which is symmetric, intramolecular charge transfer would not be a dominant feature unless it is part of a larger, asymmetric system or interacting with another molecule. Computational studies on PET dynamics typically model the electronic coupling between the states involved and the potential energy surfaces of the excited states. acs.org While general principles of PET are well-established, specific computational studies modeling the charge transfer dynamics within this compound itself are not available in the provided search results.

Prediction of Optical Absorption and Emission Spectra

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating complex reaction mechanisms at a molecular level. scielo.brnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire potential energy surface of a reaction, providing insights into reaction pathways, activation barriers, and selectivity. scielo.br

A theoretical study has investigated the oxidation reaction mechanism of this compound with singlet oxygen. mdpi.com This type of reaction is relevant to the stability of thiophene-based materials in photodynamic therapy applications. mdpi.com The study employed the ωB97X-D3/def2-TZVP level of theory to model the reaction. mdpi.com It was reported that the most favorable pathway is a concerted [2+4] cycloaddition, which proceeds through the formation of an endoperoxide intermediate. mdpi.com The transition state for this rate-determining step was located, and its energy was calculated to understand the reactivity of the thiophene derivative. mdpi.com Such computational insights are crucial for predicting the chemical stability and degradation pathways of thiophene-containing compounds. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecular systems, providing detailed insights into the fluctuations and conformational changes of molecules. researchgate.net In the context of materials science, MD simulations are applied to study the organization and dynamics of molecules in the solid state, which are governed by intermolecular interactions. researchgate.net These simulations solve the classical equations of motion for a system of atoms and molecules, revealing how they interact and evolve over time, which is crucial for understanding structure-property relationships. researchgate.netresearchgate.net

While specific literature detailing extensive MD simulations exclusively for this compound is limited, the methodology is broadly applied to organic materials. researchgate.netnih.gov The process involves defining a model of the system at an atomic level and calculating the forces between atoms using a "force field." researchgate.net These forces dictate the movements of the atoms, and by integrating these movements over time, a trajectory of the system is generated. researchgate.net Analysis of this trajectory provides information on both static and dynamic properties, including intermolecular packing, conformational flexibility, and the nature of non-covalent interactions such as van der Waals and electrostatic forces.

| Aspect of MD Simulation | Description | Relevance to this compound |

| Force Field | A set of parameters and equations describing the potential energy of the atoms in the system. It includes terms for bonds, angles, dihedrals, and non-bonded (van der Waals, electrostatic) interactions. researchgate.net | A specific force field would be required to accurately model the thiophene ring and the bulky tert-butyl groups to simulate crystal packing and intermolecular forces. |

| System Setup | A simulation box is created containing multiple molecules of this compound, typically arranged in a lattice based on experimental crystal data, with periodic boundary conditions applied. researchgate.net | This setup allows for the simulation of a bulk, solid-state environment, which is essential for studying the intermolecular interactions that dictate material properties. |

| Simulation Run | The system is first minimized to remove bad contacts, then gradually heated and equilibrated at the desired temperature and pressure before a "production" run is performed to collect data. researchgate.net | This procedure ensures the simulated system is stable and representative of the physical conditions of interest, allowing for the analysis of thermal fluctuations and molecular motion. |

| Data Analysis | Trajectories are analyzed to calculate properties like radial distribution functions (to understand packing), interaction energies, and time correlation functions (to understand dynamics). researchgate.net | This analysis would quantify the strength and nature of interactions between thiophene rings (π-π stacking) and the role of the tert-butyl groups in mediating or hindering these interactions. |

Development of Computational Models for Performance Prediction in Organic Electronic Materials

The design of novel organic materials for electronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is increasingly driven by computational modeling. researchgate.netnih.gov These models allow for the prediction of a molecule's electronic properties before synthesis, enabling high-throughput screening of potential candidates and providing a deeper understanding of structure-property relationships. research.google

Density Functional Theory (DFT) has become a standard tool for predicting the electronic structure of organic molecules. researchgate.nete3s-conferences.org For this compound, computational studies have initiated the process with geometric optimization of the molecule's ground state. researchgate.net Such calculations often employ well-established functionals and basis sets, for example, the B3LYP functional with a 6-31G basis set, to find the lowest energy conformation of the molecule. researchgate.net

These foundational calculations are the starting point for predicting key parameters that correlate with performance in electronic devices. The most critical of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a primary determinant of the material's optical and electronic properties. mdpi.com Furthermore, the absolute energies of these orbitals indicate the ease of charge injection from electrodes and the material's stability in air.

While direct performance data for this compound is part of ongoing research, studies on closely related oligomers, such as α,ω-di-tert-butyl-quaterthiophene, provide a clear blueprint for the modeling process. In such studies, DFT calculations are used to determine the HOMO and LUMO levels and analyze how they are influenced by the molecular structure. mdpi.com The bulky tert-butyl groups are known to enhance the solubility of these materials without negatively impacting their electronic properties, which is a significant advantage for solution-based device fabrication. mdpi.com

More advanced models build upon single-molecule calculations by considering intermolecular interactions. Computational analyses of dimers or larger molecular clusters, arranged as they are in the crystal lattice, are performed to estimate the electronic coupling (transfer integrals) between adjacent molecules. polimi.it This parameter is critical for predicting charge carrier mobility, a key metric for transistor performance. Time-dependent DFT (TD-DFT) can also be used to predict optical absorption and emission spectra, which is vital for designing materials for OLEDs and organic solar cells. polimi.it The development of machine learning models, trained on vast datasets of DFT-computed properties, represents the next frontier, promising to accelerate the discovery of high-performance organic electronic materials. nih.govchemrxiv.org

Table 1: Calculated Electronic Properties of a Related Thiophene Oligomer

This table presents DFT-calculated electronic properties for α,ω-di-tert-butyl-quaterthiophene (TBT4), a longer-chain analogue of this compound. The data illustrates the type of predictive information generated by computational models for organic electronic materials. mdpi.com Data was calculated at the B3LYP/6-31G(d,p) level. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| α,ω-di-tert-butyl-quaterthiophene (TBT4) | -5.11 | -2.02 | 3.09 |

Spectroscopic Characterization Techniques for 2,5 Di Tert Butylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the elucidation of the molecular structure and conformational analysis of 2,5-Di-tert-butylthiophene and its derivatives. auremn.org.brresearchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgpitt.eduvanderbilt.edu

In the ¹H NMR spectrum of this compound, the tert-butyl protons typically appear as a sharp singlet due to their chemical equivalence. The protons on the thiophene (B33073) ring also give rise to characteristic signals, the chemical shifts of which are influenced by the electron-donating nature of the tert-butyl groups. For derivatives, the complexity of the spectra increases, providing valuable information about the position and nature of substituents. rsc.org For instance, in derivatives of 2,5-di-tert-butylhydroquinone, the hydroxyl and aromatic protons show distinct chemical shifts. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectra will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the carbons of the thiophene ring. The chemical shifts of the thiophene carbons are particularly sensitive to substitution effects. pitt.eduvanderbilt.edu

Conformational analysis, especially for more flexible derivatives, can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). chemrxiv.org These experiments can reveal through-space interactions between protons, helping to determine the preferred spatial arrangement of different parts of the molecule. chemrxiv.org For example, in sterically hindered derivatives, NMR can be used to study the rotational barriers around single bonds. auremn.org.br Theoretical calculations are often used in conjunction with NMR data to predict the most stable conformers. auremn.org.brfrontiersin.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Note: Actual chemical shifts can vary depending on the solvent and specific derivative structure.)

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | tert-butyl protons | ~1.3 |

| ¹H | Thiophene ring protons | ~6.8 - 7.2 |

| ¹³C | tert-butyl (quaternary C) | ~34 |

| ¹³C | tert-butyl (methyl C) | ~32 |

| ¹³C | Thiophene C-H | ~120-125 |

| ¹³C | Thiophene C-S | ~145-150 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques to investigate the electronic properties of this compound and its derivatives. biocompare.com UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to electronic transitions from the ground state to excited states. biocompare.commdpi.com Fluorescence spectroscopy provides information about the emission of light from the excited state back to the ground state. biocompare.comresearchgate.net

The UV-Vis absorption spectrum of this compound typically shows absorption bands in the ultraviolet region, corresponding to π-π* transitions within the thiophene ring. The position and intensity of these bands can be modulated by the introduction of different substituents. For example, extending the conjugation of the π-system by adding aromatic groups leads to a red-shift (a shift to longer wavelengths) of the absorption maximum. researchgate.net

Fluorescence spectroscopy is particularly useful for studying the photophysical properties of these compounds, especially for applications in organic electronics. scielo.brresearchgate.net Many derivatives of this compound exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. rsc.org For instance, thiophene-fused naphthodiphosphole derivatives show distinct absorption and emission spectra that are influenced by the specific fusion pattern of the heterocyclic rings. researchgate.net The combination of UV-Vis and fluorescence spectroscopy provides a comprehensive picture of the electronic behavior of these molecules. biocompare.com

Table 2: Typical UV-Vis Absorption and Fluorescence Data for Thiophene Derivatives (Note: These are generalized values and can vary significantly based on the specific molecular structure and solvent.)

| Spectroscopic Technique | Parameter | Typical Range |

|---|---|---|

| UV-Vis Absorption | λmax (π-π* transition) | 250 - 450 nm |

| Fluorescence Emission | λem | 350 - 600 nm |

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. utah.eduanton-paar.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of materials. wikidoc.org For this compound and its derivatives, X-ray crystallography reveals how the molecules pack in the crystal lattice, which in turn influences their electronic and physical properties. ucsb.edu

The crystal structures of various derivatives have been determined, showing how the bulky tert-butyl groups influence the molecular packing. grafiati.com In many cases, these groups dictate a herringbone or a π-stacked arrangement, which has significant implications for charge transport in organic semiconductor applications. researchgate.net For example, the solid-state structure of a series of bithiazole and thiophene oligomers has been rationalized in terms of "pitch and roll" inclinations from an ideal cofacial π-stack. researchgate.net The crystal structure of some 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine (B1195680) units has been determined, revealing that the aromatic rings are nearly coplanar, which allows for effective conjugation. researchgate.net

Table 3: Selected Crystallographic Data for a Thiophene Derivative (Note: This is an illustrative example. Data is specific to the compound analyzed.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as radicals. acs.org In the context of this compound, EPR is particularly valuable for characterizing its radical cations, which can be generated through chemical or electrochemical oxidation. scielo.br

The EPR spectrum of the radical cation of a this compound derivative provides information about the g-factor and hyperfine coupling constants. scielo.brscielo.br The g-factor is a characteristic of the radical's electronic environment. The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H) in the molecule, and they provide a map of the spin density distribution. nih.gov This information is crucial for understanding the electronic structure of the radical cation and how the unpaired electron is delocalized over the thiophene ring and any attached substituents. For instance, in a study of thiophene-modified pyrene (B120774) derivatives, EPR spectroscopy was used to investigate the magnetic characteristics of their radical cations. scielo.br

Table 4: Illustrative EPR Data for a Thiophene Radical Cation (Note: Values are hypothetical and for illustrative purposes.)

| Parameter | Value |

|---|---|

| g-factor | ~2.003 |

| ¹H Hyperfine Coupling (thiophene) | 0.2 - 0.5 mT |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the vibrations of the thiophene ring and the tert-butyl groups. For example, C-H stretching vibrations of the tert-butyl groups and the thiophene ring appear in distinct regions of the spectrum. The C-S stretching vibration of the thiophene ring is also a characteristic feature. The spectra can be used to confirm the presence of specific functional groups in derivatives. For instance, the IR spectrum of 2,5-di-tert-butyl-hydroquinone shows characteristic O-H stretching bands. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies of the molecule. nih.gov Comparing the calculated spectra with the experimental IR and Raman spectra aids in the assignment of the observed vibrational bands to specific molecular motions. nih.gov

Table 5: Key Vibrational Frequencies for this compound (Note: Frequencies are approximate and can vary.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H stretch (tert-butyl) | 2960 - 2870 | IR, Raman |

| C-H stretch (thiophene) | 3100 - 3000 | IR, Raman |

| C=C stretch (thiophene ring) | 1500 - 1400 | IR, Raman |

| C-S stretch (thiophene ring) | 700 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns in Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. savemyexams.com

Table 6: Common Fragments in the Mass Spectrum of this compound

| Fragment | Description | Approximate m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 210 |

| [M-15]⁺ | Loss of a methyl group | 195 |

| [M-57]⁺ | Loss of a tert-butyl group | 153 |

| [C₄H₉]⁺ | tert-butyl cation | 57 |

Future Research Directions and Emerging Opportunities in 2,5 Di Tert Butylthiophene Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and more sustainable methods for synthesizing thiophene (B33073) derivatives is an ongoing effort in organic chemistry. tandfonline.comnumberanalytics.com Future research will likely focus on moving away from harsh conditions and toxic reagents towards more environmentally benign processes. nih.gov

Key areas for future exploration include:

Catalyst Development: Investigating novel catalysts, such as metal-free heterogeneous catalysts like functionalized imidazolium (B1220033) salts, could lead to solvent-free and inert atmosphere-free reactions. ua.es The use of nanocatalysts, for instance, has already shown promise in the clean and efficient synthesis of densely substituted thiophenes. tandfonline.com

Green Solvents and Reagents: A major push will be towards the use of environmentally friendly solvents, like ethanol, and non-toxic, readily available reagents. nih.gov This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. mdpi.com

One-Pot and Multicomponent Reactions: Designing tandem or multicomponent reactions, where multiple chemical transformations occur in a single pot, can significantly improve efficiency and reduce waste. tandfonline.comtandfonline.com For example, a one-pot 2,5-diheteroarylation of 2,5-dibromothiophene (B18171) derivatives has been reported using palladium catalysts. researchgate.net

| Synthetic Approach | Key Features & Future Potential |

| Nanocatalysis | Utilizes catalysts like ZnO nanorods for solvent-free, high-yield synthesis of complex thiophenes. tandfonline.com Future work could explore other metal oxide nanoparticles for enhanced reactivity and selectivity. |

| Heterogeneous Catalysis | Employs recyclable catalysts such as functionalized imidazolium salts, eliminating the need for solvents and inert atmospheres. ua.es Research could focus on expanding the substrate scope and catalyst longevity. |

| Green Chemistry Methods | Focuses on using environmentally benign solvents (e.g., ethanol) and non-toxic reagents to reduce environmental impact. nih.govmdpi.com The life cycle assessment of new synthetic routes will be crucial. mdpi.com |

| Multicomponent Reactions | Enables the synthesis of densely substituted thiophenes in a single step from simple precursors, improving atom economy. tandfonline.com Future directions include developing new multicomponent strategies for novel thiophene architectures. |

Advanced Functionalization for Tailored Molecular Design

The ability to precisely modify the structure of 2,5-di-tert-butylthiophene is crucial for tuning its properties for specific applications. Future research will focus on developing more sophisticated functionalization techniques.

Emerging areas of interest include:

C-H Activation: Direct C-H activation and functionalization are powerful tools that avoid the need for pre-functionalized starting materials, making synthetic routes more efficient. numberanalytics.com Developing new ligand systems for palladium and other transition metal catalysts will be key to achieving regio- and chemoselective functionalization of the thiophene core. wiley.com

Controlled Polymerization: For applications in organic electronics, precise control over the structure of polymers derived from this compound is essential. researchgate.net This includes controlling the regioregularity, molecular weight, and sequence of the polymer chains. rsc.orgacs.org

Introducing Diverse Functional Groups: Research into introducing a wider array of functional groups onto the thiophene ring will expand its utility. rsc.org This could include electron-withdrawing or electron-donating groups to fine-tune its electronic properties for use in devices like organic solar cells. rsc.orgacs.org

Integration into Hybrid Organic-Inorganic Materials Systems

The combination of organic molecules like this compound with inorganic components can lead to hybrid materials with novel and enhanced properties.

Future research in this area will likely involve:

Organic-Inorganic Perovskites: Thiophene-based molecules are being explored as components of perovskite solar cells, acting as hole transport materials. nih.gov Future work could involve designing and synthesizing new this compound derivatives to improve the efficiency and stability of these devices.

Surface Modification of Nanoparticles: Attaching this compound derivatives to the surface of inorganic nanoparticles can create new functional materials. For example, such modified nanoparticles could be used as sensors or in catalytic applications.

Metal-Organic Frameworks (MOFs): The rigid structure and potential for functionalization of this compound make it an interesting building block for the synthesis of novel MOFs. researchgate.net These materials could have applications in gas storage, separation, and catalysis.

Harnessing Steric Effects for Precision Polymer Engineering

The bulky tert-butyl groups of this compound exert significant steric hindrance, which can be strategically utilized in polymer synthesis. acs.org

Future research will focus on:

Controlling Polymer Architecture: The steric bulk of the tert-butyl groups can influence the way polymer chains pack and interact. cmu.edu This can be used to control the morphology of thin films, which is crucial for the performance of organic electronic devices.

Preventing Undesired Side Reactions: In polymerization reactions, the steric hindrance from the tert-butyl groups can prevent unwanted side reactions, such as β-couplings in polythiophenes, leading to more well-defined polymer structures. cmu.edu

Designing Novel Polymer Topologies: The steric constraints imposed by the tert-butyl groups could be exploited to create novel polymer architectures, such as hyperbranched polymers or block copolymers with unique self-assembly properties. acs.orgacs.org

| Research Area | Focus | Potential Impact |

| Polymer Morphology Control | Utilizing steric hindrance to direct the self-assembly and packing of polymer chains in the solid state. | Enhanced performance of organic electronic devices through optimized thin-film morphology. cmu.edu |

| Regiocontrol in Polymerization | Employing the bulky tert-butyl groups to block specific reactive sites, ensuring a desired linkage pattern in the polymer backbone. | Synthesis of highly regioregular polythiophenes with improved electronic properties. cmu.edu |

| Development of Novel Architectures | Leveraging steric interactions to guide the formation of complex polymer structures like block copolymers and hyperbranched polymers. | Creation of new materials with tailored nanostructures and functionalities for advanced applications. acs.orgacs.org |

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The combination of experimental work with computational modeling is a powerful approach for accelerating the discovery and development of new materials. nih.govrsc.org

Future research will increasingly rely on this synergy:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and optical properties of new this compound derivatives before they are synthesized. researchgate.netmdpi.com This can help to guide experimental efforts towards the most promising candidates.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of chemical reactions, helping to optimize reaction conditions and develop new synthetic strategies. mdpi.comuochb.cz

Materials Design: By combining experimental data with computational simulations, researchers can develop a deeper understanding of the structure-property relationships in materials based on this compound. researchgate.netscilit.com This knowledge can then be used to design new materials with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.